molecular formula C17H23N5OS B5851152 N-cyclohexyl-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5851152
M. Wt: 345.5 g/mol
InChI Key: NWIQDOKOHDDBGN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a triazole ring, a pyridine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halides, amines, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. Additionally, the compound may interfere with specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-(环己-1-烯-1-基)乙基)-2-(4-甲氧基苯基)乙酰胺

Uniqueness

Compared to similar compounds, N-cyclohexyl-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, in particular, can influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development .

Properties

IUPAC Name

N-cyclohexyl-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-2-22-16(13-8-10-18-11-9-13)20-21-17(22)24-12-15(23)19-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIQDOKOHDDBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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